(2-Bromophenyl)(2,3-dimethylphenyl)methanol
Description
(2-Bromophenyl)(2,3-dimethylphenyl)methanol is a secondary alcohol with two aromatic substituents: a 2-bromophenyl group and a 2,3-dimethylphenyl group attached to the central carbon. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity, which may influence physicochemical properties and biological activity.
Properties
IUPAC Name |
(2-bromophenyl)-(2,3-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-5-8-12(11(10)2)15(17)13-7-3-4-9-14(13)16/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRECBCNUEJVECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CC=CC=C2Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a bromophenylmagnesium bromide reacts with 2,3-dimethylbenzaldehyde in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Another method involves the reduction of the corresponding ketone, (2-Bromophenyl)(2,3-dimethylphenyl)ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in anhydrous conditions to ensure the effectiveness of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or reductions, with careful control of reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (2-Bromophenyl)(2,3-dimethylphenyl)ketone or aldehyde.
Reduction: (2-Bromophenyl)(2,3-dimethylphenyl)methane.
Substitution: (2-Aminophenyl)(2,3-dimethylphenyl)methanol or (2-Thiophenyl)(2,3-dimethylphenyl)methanol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Specifically, derivatives of bromophenylmethanols have shown promise in targeting various diseases, including cancer and infectious diseases.
Case Study: Cancer Drug Development
Research has indicated that modifications of bromophenylmethanols can enhance their efficacy against cancer cells. For instance, compounds similar to (2-Bromophenyl)(2,3-dimethylphenyl)methanol have been tested for their ability to inhibit protein farnesyltransferase, an enzyme implicated in cancer progression. In one study, analogs were synthesized and evaluated for their potency against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating significant biological activity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its bromine atom facilitates various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.
Synthesis of Fluorenones
A notable application involves the palladium-catalyzed synthesis of fluorenones from bis(2-bromophenyl)methanols. The compound can participate in cross-coupling reactions to form complex polycyclic structures that are valuable in pharmaceuticals and materials science .
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Palladium-catalyzed synthesis of fluorenones | 71% | |
| Cross-coupling with aryl boronic esters | 84% |
Material Science
The compound's structural properties make it suitable for applications in material science. Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties.
Case Study: OLED Applications
Research has shown that compounds with similar structures exhibit good charge transport properties, making them candidates for OLED materials. The incorporation of bromine enhances the stability and efficiency of the resulting devices .
Analytical Chemistry
This compound can also be used as a standard in analytical chemistry for developing methods to detect and quantify similar compounds in various matrices.
NMR Spectroscopy
The compound's characterization through NMR spectroscopy provides valuable insights into its molecular structure and dynamics. Data from NMR studies confirm the chemical shifts corresponding to different functional groups within the molecule .
| Technique | Parameter | Result |
|---|---|---|
| NMR | Chemical Shift (δ) | 7.60 (d), 7.51 (dd) |
| IR | Absorption Peaks | 3439 cm⁻¹ (OH) |
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,3-dimethylphenyl)methanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and dimethylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
The compound (2-Bromophenyl)(2,3-dimethylphenyl)methanol is a phenolic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other relevant activities, supported by data tables and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a bromine atom attached to a phenyl ring, which is further substituted with a dimethylphenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. It may function by:
- Inhibition of Enzyme Activity : By binding to the active sites of enzymes, it can prevent substrate interaction.
- Modulation of Receptor Functions : Acting as an agonist or antagonist to influence signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 µg/mL |
| Similar derivatives | Escherichia coli | 8 µg/mL |
These findings suggest that the introduction of bromine and methyl groups can enhance antimicrobial efficacy .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. Research has shown that:
- The compound significantly reduces cell viability in cancer models such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma).
| Cell Line | Viability (%) at 50 µM | Statistical Significance |
|---|---|---|
| Caco-2 | 39.8 | p < 0.001 |
| A549 | 56.9 | p = 0.0019 |
These results indicate a promising potential for development as an anticancer agent .
Case Studies
- Antimicrobial Study : A study focused on the synthesis and evaluation of thiazole derivatives revealed that compounds similar to this compound showed potent activity against E. coli and S. aureus, with MIC values comparable to established antibiotics like vancomycin .
- Anticancer Evaluation : Another investigation into the anticancer effects demonstrated that the compound significantly decreased the viability of Caco-2 cells, indicating its potential as a therapeutic agent in colorectal cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
